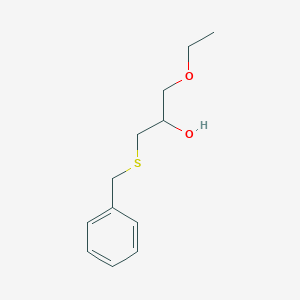

1-Benzylsulfanyl-3-ethoxypropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfanyl-3-ethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c1-2-14-8-12(13)10-15-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZGUOFSMVSKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CSCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416386 | |

| Record name | 1-benzylsulfanyl-3-ethoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-03-8 | |

| Record name | 1-benzylsulfanyl-3-ethoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors

Retrosynthetic Analysis of 1-Benzylsulfanyl-3-ethoxypropan-2-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. chemicalbook.com For this compound, the most logical disconnections involve the carbon-sulfur (C-S) and the carbon-oxygen (C-O) ether bonds.

The most common and strategically sound disconnection is at the C-S bond, as this bond can be reliably formed through nucleophilic substitution or epoxide ring-opening reactions. This disconnection (Path A in the diagram below) identifies Benzyl (B1604629) mercaptan and a three-carbon electrophilic synthon, specifically Glycidyl (B131873) ethyl ether , as the primary precursors.

Retrosynthetic Pathway for this compound

Path A: Thiol-Epoxide Disconnection

An alternative, though often less direct, disconnection can be made at the ether C-O bond (Path B). This would lead to 1-benzylsulfanyl-propane-1,2-diol and an ethylating agent. However, the thiol-epoxide ring-opening strategy is generally more convergent and efficient.

Classical Approaches to Compound Synthesis

Classical synthesis of this compound primarily revolves around the reaction of a sulfur nucleophile with an appropriate three-carbon electrophile.

The selection of precursors is guided by the retrosynthetic analysis. The key starting materials are readily available or can be synthesized through established methods.

| Compound Name | Formula | Role in Synthesis |

| Benzyl mercaptan | C₆H₅CH₂SH | Nucleophile (Thiol source) |

| Glycidyl ethyl ether | C₂H₅OCH₂CH(O)CH₂ | Electrophile (C3 backbone) |

| Epichlorohydrin (B41342) | ClCH₂CH(O)CH₂ | Precursor to glycidyl ethyl ether |

| Ethanol (B145695) | C₂H₅OH | Precursor to glycidyl ethyl ether |

| Sodium hydroxide | NaOH | Base for deprotonation/catalysis |

| Lithium hydroxide | LiOH | Catalyst for thiol-epoxy reaction |

| Tetrabutylammonium fluoride (B91410) (TBAF) | (C₄H₉)₄NF | Catalyst for thiol-epoxy reaction |

Benzyl mercaptan can be prepared by reacting benzyl chloride with thiourea. wikipedia.org Glycidyl ethyl ether is commonly synthesized via the reaction of an alcohol with epichlorohydrin in the presence of a base or phase-transfer catalyst. chalmers.segoogle.com An alternative precursor is 3-Ethoxypropane-1,2-diol, which is commercially available. sigmaaldrich.comtcichemicals.comhpc-standards.comtcichemicals.com

The primary classical route is the base-catalyzed ring-opening of glycidyl ethyl ether with benzyl mercaptan. This reaction is a type of thiol-epoxy "click" reaction, known for its efficiency and high yield. mdpi.comrsc.org The thiolate anion, generated in situ by a base, acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring.

The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks the sterically less hindered terminal carbon of the epoxide, leading to the desired 1-benzylsulfanyl isomer.

| Parameter | Typical Conditions | Optimization Strategy |

| Catalyst | Base (e.g., LiOH, TBAF) | Screening different bases and catalyst loading (e.g., 1-5 mol%) to maximize conversion and minimize side reactions. mdpi.com |

| Solvent | Aprotic solvents (e.g., THF, DMF) or solvent-free | Solvent choice can influence reaction rate and solubility of reactants. Solvent-free conditions can offer a greener process. mdpi.com |

| Temperature | Room Temperature to 50 °C | Increasing temperature can accelerate the reaction but may affect regioselectivity. Optimization is key to ensure attack at the desired position. mdpi.com |

| Reaction Time | 6 - 12 hours | Monitored by techniques like TLC or GC to determine the point of complete consumption of starting materials. mdpi.com |

Another classical method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In this context, one could envision reacting the sodium salt of 1-benzylsulfanyl-propan-2,3-diol with an ethyl halide, though this is a less direct approach.

Advanced and Stereoselective Synthetic Pathways

For applications requiring specific stereoisomers of this compound, advanced synthetic methods that control the stereochemistry at the C2 chiral center are necessary.

The most straightforward approach to an enantiomerically pure product is to use a chiral starting material. The synthesis can be rendered enantioselective by starting with an enantiopure form of glycidyl ethyl ether, i.e., (R)- or (S)-glycidyl ethyl ether.

The ring-opening of an epoxide by a nucleophile is a stereospecific S(_N)2 reaction that occurs with inversion of configuration at the site of attack. However, in the case of glycidyl ethers, the attack of the thiolate occurs at the terminal, non-chiral carbon. Therefore, the stereochemistry of the central carbon (C2) is retained from the starting epoxide.

Route 1: Reaction of (R)-glycidyl ethyl ether with benzyl mercaptan will yield (R)-1-Benzylsulfanyl-3-ethoxypropan-2-ol .

Route 2: Reaction of (S)-glycidyl ethyl ether with benzyl mercaptan will yield (S)-1-Benzylsulfanyl-3-ethoxypropan-2-ol .

Optically active glycidyl ethers can be prepared from chiral precursors, such as optically active glycidyl sulfonates (e.g., tosylates or nosylates), which are in turn accessible from chiral sources. google.com

Asymmetric catalysis provides an alternative pathway to chiral products from achiral or racemic starting materials. While specific literature for the asymmetric synthesis of this compound is not prominent, established principles of asymmetric catalysis can be applied.

A potential strategy is the catalytic kinetic resolution of racemic glycidyl ethyl ether. In this scenario, a chiral catalyst would selectively accelerate the reaction of one enantiomer of the epoxide with benzyl mercaptan, leaving the other enantiomer unreacted. This would result in an enantiomerically enriched product and the recovery of the unreacted, also enantiomerically enriched, epoxide. This method is a powerful tool in modern stereoselective synthesis for accessing chiral building blocks. mdpi.comrsc.org

Novel Synthetic Route Development and Green Chemistry Principles

The development of novel synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are more efficient, safer, and have a reduced environmental impact. mdpi.com Key considerations include maximizing atom economy, using environmentally benign solvents, employing recyclable catalysts, and minimizing waste.

Atom Economy and Efficiency Considerations in this compound Synthesis

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. researchgate.net A plausible and straightforward chemical synthesis of racemic this compound can be analyzed to understand its inherent atom economy. This route involves two nucleophilic substitution steps:

Step 1: Synthesis of 1-ethoxy-3-chloropropan-2-ol. Reaction of epichlorohydrin with ethanol in the presence of a base, or the ring-opening of glycidol (B123203) with ethanol followed by chlorination. A more direct route is the base-catalyzed opening of epichlorohydrin with sodium ethoxide.

Step 2: Thioether formation. Reaction of 1-ethoxy-3-chloropropan-2-ol with benzylthiolate, generated from benzyl mercaptan and a base like sodium hydroxide. This is a variation of the Williamson ether synthesis, applied here to form a thioether. youtube.comyoutube.com

C₁₀H₁₃ClO₂ + C₇H₈S + NaOH → C₁₂H₁₈O₂S + NaCl + H₂O

To calculate the atom economy of this step, we use the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 1-ethoxy-3-chloropropan-2-ol | C₅H₁₁ClO₂ | 138.59 | Reactant |

| Benzyl Mercaptan | C₇H₈S | 124.21 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant |

| This compound | C₁₂H₁₈O₂S | 226.33 | Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Sum of Reactant MW = 138.59 + 124.21 + 40.00 = 302.8 g/mol

Atom Economy = (226.33 / 302.8) x 100 ≈ 74.7%

This calculation reveals that even with a 100% chemical yield, over 25% of the reactant mass is converted into waste products (NaCl and H₂O). This is characteristic of substitution reactions that are not atom-economical. In contrast, addition reactions, where all reactant atoms are incorporated into the final product, have a theoretical atom economy of 100%. Developing a novel route involving addition reactions would significantly improve the greenness of the synthesis.

Environmentally Benign Synthetic Practices and Catalyst Recycling

Beyond atom economy, green chemistry emphasizes the reduction of environmental harm through smarter synthetic choices. For the synthesis of this compound, several improvements can be envisioned.

Solvent Selection: Traditional organic syntheses often rely on volatile organic compounds (VOCs) that are flammable, toxic, and environmentally damaging. Greener alternatives include water, supercritical fluids, ionic liquids (ILs), or deep eutectic solvents (DES). mdpi.commdpi.com For the chemoenzymatic steps, using aqueous media or biphasic systems can simplify product separation and enzyme recovery.

Catalyst Recycling: The ability to recover and reuse catalysts is a cornerstone of sustainable chemistry, as it reduces costs and waste. researchgate.netrsc.org

Immobilized Biocatalysts: Enzymes used in the chemoenzymatic synthesis, such as lipases or ketoreductases, can be immobilized on solid supports (e.g., polymers, silica). scielo.br Immobilization facilitates easy separation of the catalyst from the reaction mixture by simple filtration, allowing for its reuse over multiple reaction cycles without significant loss of activity.

Recyclable Chemical Catalysts: For the chemical synthesis steps, heterogeneous catalysts or homogeneous catalysts designed for easy recovery can be employed. Chiral catalysts used in asymmetric synthesis can be functionalized and anchored to soluble polymers or insoluble supports, enabling their recovery and reuse. beilstein-journals.orgnih.gov

The table below summarizes potential green improvements for the synthesis of this compound.

| Process Aspect | Conventional Method | Green Alternative | Benefit |

| Solvent | Volatile organic solvents (e.g., Toluene, THF) | Water, Ionic Liquids, Supercritical CO₂ | Reduced toxicity, flammability, and environmental pollution. mdpi.com |

| Catalyst | Homogeneous, single-use acid/base catalysts | Immobilized enzymes (e.g., CAL-B), recyclable chiral organocatalysts. beilstein-journals.orgresearchgate.net | Reduced waste, lower cost, simplified purification. |

| Energy | Conventional heating (reflux) | Microwave irradiation, ultrasound | Faster reaction times, lower energy consumption. |

| Synthetic Route | Multi-step substitution reactions | One-pot tandem reactions, routes maximizing addition reactions. | Higher efficiency, less waste, fewer purification steps. |

By integrating these environmentally benign practices, the synthesis of this compound can be made more sustainable, efficient, and cost-effective, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Transformations

Overview of Functional Group Reactivity in 1-Benzylsulfanyl-3-ethoxypropan-2-ol

The secondary hydroxyl (-OH) group is a versatile functional center. The oxygen atom, with its lone pairs of electrons, makes the group nucleophilic. This hydroxyl group can be deprotonated by a base to form a more potent nucleophile, the corresponding alkoxide. Conversely, in the presence of a strong acid, the oxygen can be protonated to form an oxonium ion, which transforms the hydroxyl into a good leaving group (water) for substitution or elimination reactions. siue.edumsu.edu The reactivity of secondary alcohols is generally intermediate between that of primary and tertiary alcohols. quora.comyoutube.com

As a Nucleophile : The alcohol can attack electrophiles. This reactivity is enhanced upon deprotonation to an alkoxide.

As an Acid : The hydroxyl proton is weakly acidic and can be removed by strong bases.

As a Leaving Group : After protonation by a strong acid, the hydroxyl group can depart as a water molecule, facilitating SN1 or E1 reactions. siue.edu

The thioether, or sulfide (B99878), linkage (-S-) in the benzylsulfanyl group is characterized by the sulfur atom, which is larger and more polarizable than oxygen. masterorganicchemistry.com This makes sulfur a powerful nucleophile, significantly more so than the oxygen in an ether. libretexts.org

Nucleophilicity : The sulfur atom readily attacks electrophiles, such as alkyl halides, to form ternary sulfonium (B1226848) salts. libretexts.org

Oxidation : The thioether is susceptible to oxidation. Mild oxidizing agents convert it to a sulfoxide (B87167) (-SO-), and stronger agents can further oxidize it to a sulfone (-SO₂-). masterorganicchemistry.commsu.edu This is a key difference from ethers, as sulfur can expand its octet. masterorganicchemistry.com

Ethers are known for their general lack of reactivity, which makes them excellent solvents for many organic reactions. libretexts.orgyoutube.com The C-O bond in the ethoxy group is strong, and the oxygen atom is a weaker base and nucleophile compared to the hydroxyl oxygen or the thioether sulfur.

Stability : The ether linkage is stable towards bases, and most oxidizing and reducing agents. byjus.com

Acid Cleavage : The primary reaction of ethers is cleavage of the C-O bond, which requires harsh conditions, such as treatment with strong concentrated acids like HBr or HI. byjus.comsolubilityofthings.com

Table 1: Summary of Functional Group Reactivity

| Functional Group | Key Reactive Site | Common Reactions | Relative Reactivity |

|---|---|---|---|

| Secondary Hydroxyl | Oxygen, Hydrogen | Esterification, Etherification, Oxidation, Dehydration | Moderate |

| Thioether (Benzylsulfanyl) | Sulfur | Alkylation (Sulfonium salt formation), Oxidation | High |

| Ether (Ethoxy) | Oxygen | Acid-catalyzed cleavage | Low |

Derivatization Strategies and Synthetic Utility

The distinct reactivities of the functional groups in this compound allow for selective modifications, providing pathways to a variety of derivatives.

The secondary alcohol is the most common site for derivatization under standard conditions.

Esterification : The hydroxyl group can react with carboxylic acids or their more reactive derivatives (like acid chlorides or anhydrides) to form esters. organic-chemistry.org This reaction is often catalyzed by an acid. Specialized methods using catalysts like amphipathic monolith-SO₃H resins can efficiently promote the esterification of secondary alcohols. researchgate.net Even in the presence of other ether groups, secondary alcohols can be smoothly esterified. google.com

Etherification : Conversion of the alcohol to an ether can be achieved through various methods. A classic approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edunoaa.gov A study on a similar compound, 1-(benzylsulfanyl)octan-2-ol, demonstrated that the hydroxyl group can undergo a Mannich-type condensation with formaldehyde (B43269) and a secondary amine to yield aminomethoxy derivatives, a form of etherification. researchgate.net

The different oxidation states available to sulfur and the differing susceptibility of the alcohol and thioether to oxidation allow for controlled transformations.

Oxidation :

The secondary alcohol can be oxidized to a ketone using various reagents such as pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation. msu.edupianetachimica.it Stronger oxidizing agents like chromic acid also yield the ketone, as further oxidation is resisted without breaking C-C bonds. msu.eduschoolwires.net

The thioether can be selectively oxidized. Mild oxidants like m-chloroperoxybenzoic acid (m-CPBA) or ozone can convert the sulfide to a sulfoxide. masterorganicchemistry.com Further oxidation yields the corresponding sulfone.

The ether linkage is generally resistant to oxidation. noaa.gov

Reduction :

The alcohol and ether functionalities are generally not subject to reduction.

If the thioether has been oxidized to a sulfoxide, it can be reduced back to the sulfide. This transformation is crucial in synthetic chemistry. A wide array of methods exists for this deoxygenation, including systems like oxalyl chloride/ethyl vinyl ether, MnBr(CO)₅/PhSiH₃, or various reagents in combination with triphenylphosphine. mdpi.comrsc.orgacs.org Many of these reduction methods are highly chemoselective, leaving other functional groups like esters and ketones intact. organic-chemistry.org

Table 2: Examples of Derivatization Reactions

| Transformation | Reagents & Conditions | Functional Group Targeted | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst, Heat | Secondary Hydroxyl | Ester |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Secondary Hydroxyl | Ether |

| Oxidation to Ketone | PCC, CH₂Cl₂ | Secondary Hydroxyl | Ketone |

| Oxidation to Sulfoxide | m-CPBA (1 equiv.), CH₂Cl₂ | Thioether | Sulfoxide |

| Oxidation to Sulfone | m-CPBA (2 equiv.), CH₂Cl₂ | Thioether | Sulfone |

| Reduction of Sulfoxide | MnBr(CO)₅, PhSiH₃, Toluene, 110 °C rsc.org | Sulfoxide | Thioether |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving the this compound scaffold is crucial for controlling reaction outcomes and stereochemistry.

For reactions involving the activation of the secondary alcohol, the mechanism often proceeds through well-established intermediates. For example, in a substitution or elimination reaction under acidic conditions, the first step is the protonation of the hydroxyl group by an acid to form an oxonium ion, R-OH₂⁺. researchgate.netschoolwires.net This converts the poor leaving group, -OH, into a good leaving group, H₂O.

If the reaction proceeds via an Sₙ1 mechanism , the departure of the water molecule generates a secondary carbocation intermediate at the C2 position. This planar carbocation can then be attacked by a nucleophile from either face, potentially leading to a racemic mixture of products. The stability of this carbocation is a key factor; it is not particularly stabilized by the adjacent ether or thioether groups.

Alternatively, under conditions favoring an Sₙ2 mechanism (e.g., using a tosylate derivative and a strong, non-bulky nucleophile), the reaction would proceed via a single, concerted step. The nucleophile attacks the electrophilic carbon at 180° to the leaving group, causing an inversion of stereochemistry. youtube.com

In the case of a dehydrative thioetherification, where an alcohol reacts with a thiol to form a thioether, the mechanism under Brønsted acid catalysis is proposed to be Sₙ1-type. nih.gov The alcohol is protonated, leaves as water to form a carbocation, which is then attacked by the sulfur atom of the thiol. Radical pathways in this specific transformation have been deemed unlikely based on radical clock experiments. nih.gov

The transition state is the highest energy point on a reaction coordinate, and its structure determines the reaction rate. youtube.com For an Sₙ2 reaction involving the this compound scaffold (e.g., its tosylate derivative), the transition state would feature a trigonal bipyramidal geometry at the C2 carbon. youtube.comyoutube.com The incoming nucleophile and the departing tosylate group would be in the axial positions, partially bonded to the carbon, while the hydrogen, the ethoxymethyl group, and the benzylsulfanylmethyl group would lie in the equatorial plane. The energy of this transition state is highly sensitive to steric hindrance.

For an Sₙ1 reaction, there are two key transition states. The first, and typically rate-determining, transition state is for the formation of the carbocation intermediate from the protonated alcohol. The second transition state is for the attack of the nucleophile on the carbocation. Computational studies on analogous systems, such as the chromium-catalyzed coupling of cyclopropanols, utilize density functional theory (DFT) to map out the reaction pathway. acs.org These calculations can determine the activation free energies for the formation of key intermediates and transition states, elucidating the most favorable reaction pathway. acs.orgyoutube.com For example, in a radical-polar crossover reaction, DFT can help identify the energy barriers for steps like β-carbon elimination and subsequent photoexcitation of intermediates. acs.orgacs.org

Many reactions can yield more than one product. The product distribution is often governed by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, with short reaction times, and under irreversible conditions, the major product is the one that is formed fastest. This "kinetic product" is formed via the pathway with the lowest activation energy (ΔG‡). libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, with longer reaction times, and under reversible conditions, the system can reach equilibrium. The major product is the most stable one, the "thermodynamic product," which has the lowest Gibbs free energy (G). libretexts.orgmasterorganicchemistry.com

A classic example analogous to a potential reaction of our scaffold is the dehydration of an alcohol, which can lead to different alkene isomers. In the dehydration of 2-methylcyclopentanol, heating the reaction mixture over time reverses the product ratio from the less substituted (kinetic) alkene to the more substituted and more stable (thermodynamic) alkene. acs.org

For a hypothetical elimination reaction on the this compound scaffold, kinetic control might favor the formation of a less stable alkene due to a lower energy transition state, while thermodynamic control would favor the formation of the more stable, more substituted alkene. The choice of reaction conditions (temperature, time, base) is therefore critical in directing the outcome.

The following table provides hypothetical data for a competitive reaction under kinetic versus thermodynamic control, based on principles from the literature. acs.orgnih.gov

| Control Type | Reaction Temperature | Major Product | Determining Factor |

| Kinetic | Low (e.g., ≤ 40°C) | The product formed via the lowest activation energy pathway. nih.gov | Rate of Formation |

| Thermodynamic | High (e.g., ≥ 60°C) | The most thermodynamically stable product. nih.gov | Product Stability |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations provide profound insights into the electronic structure and geometry of molecules at the atomic level. For a flexible molecule like 1-Benzylsulfanyl-3-ethoxypropan-2-ol, these methods are indispensable for mapping out its structural possibilities.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost, especially for medium to large organic molecules. researchgate.netinpressco.com The ground state geometry of this compound would be determined by optimizing its structure to find the minimum energy conformation.

A common and effective approach involves using the B3LYP hybrid functional. researchgate.netinpressco.com This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To accurately describe the electronic distribution, a Pople-style basis set such as 6-31G(d,p) is frequently employed. This basis set includes polarization functions (d on heavy atoms, p on hydrogen atoms) that are essential for describing the anisotropic nature of bonding, particularly in molecules with heteroatoms like sulfur and oxygen. inpressco.comresearchgate.net For enhanced accuracy, especially in describing non-covalent interactions, larger basis sets like 6-311+G(d,p) or the inclusion of diffuse functions (+) might be considered. researchgate.net

The optimization process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformation.

Table 1: Illustrative Calculated Structural Parameters for the Optimized Ground State Geometry of this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-S | 1.82 Å |

| S-CH₂ (benzyl) | 1.85 Å | |

| C-O (ether) | 1.43 Å | |

| C-O (alcohol) | 1.44 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-S-C | 101.5° |

| C-O-C (ether) | 112.0° | |

| C-C-O (alcohol) | 109.5° | |

| Dihedral Angle | C-C-S-C | ~180° (anti) or ~60° (gauche) |

| H-O-C-C | ~180° (anti) or ~60° (gauche) |

Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar functional groups and are not the result of actual calculations on this specific molecule.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for analyzing the electronic structure. researchgate.net While computationally more demanding than DFT, they are valuable for benchmarking and for cases where electron correlation is critical.

Due to the presence of several single bonds, this compound can adopt numerous conformations. A systematic conformational search is necessary to identify the various low-energy structures (conformational isomers or rotamers) and the transition states that connect them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds (e.g., C-C, C-S, C-O) and performing geometry optimization for each starting structure.

The results of this analysis are visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while saddle points represent the transition states for interconversion. researchgate.net The relative energies of these conformers, calculated at a high level of theory, determine their population distribution at a given temperature according to the Boltzmann distribution. These studies are crucial for understanding which shapes the molecule is likely to adopt and how easily it can switch between them.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics excels at describing the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule over time, particularly in the presence of a solvent. rsc.orgpku.edu.cn

The behavior of this compound can change dramatically depending on its environment. MD simulations can model the molecule in various solvents, from non-polar (e.g., hexane (B92381) or toluene) to polar (e.g., water or ethanol). rsc.orgnih.gov By simulating the system for nanoseconds or longer, one can observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. rsc.org

In polar solvents, the polar hydroxyl and ether groups are expected to interact favorably with solvent molecules, while the non-polar benzyl (B1604629) and alkyl parts will be subject to hydrophobic effects. rsc.orgnih.gov The simulation can provide quantitative measures such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is vital for predicting solubility and understanding reaction mechanisms in solution, as the solvent can stabilize or destabilize reactants, products, and transition states. researchgate.net

Non-covalent interactions are critical to molecular recognition and structure. soton.ac.ukacs.org The hydroxyl group (-OH) of this compound is a key player, capable of acting as both a hydrogen bond donor and acceptor. pressbooks.pubentechonline.com The ether oxygen can also act as a hydrogen bond acceptor. fiveable.mepurdue.edu

MD simulations can explicitly model the formation and breaking of hydrogen bonds between the solute and protic solvent molecules, or between solute molecules themselves at higher concentrations. rsc.org The average number and lifetime of these hydrogen bonds can be calculated, providing a quantitative measure of their strength and importance.

Furthermore, other non-covalent interactions are at play. These include:

Van der Waals forces: These are ubiquitous attractive forces that are particularly important for the non-polar benzyl and alkyl portions of the molecule.

S···π and S···O interactions: The sulfur atom in the thioether group can participate in weak, non-covalent interactions with the π-system of the benzyl ring or with the oxygen atoms of the ether or hydroxyl groups. nih.govsoton.ac.ukresearchgate.net These chalcogen interactions, though weaker than hydrogen bonds, can significantly influence the molecule's preferred conformation and packing in condensed phases. nih.govrsc.orgnih.gov

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

| Hydrogen Bond (intermolecular) | Solute -OH | Solvent (e.g., H₂O) | Influences solubility in polar solvents. britannica.com |

| Hydrogen Bond (intermolecular) | Solvent (e.g., H₂O) | Solute -OH, Solute -O- (ether) | Influences solvation shell structure. pressbooks.pub |

| Hydrogen Bond (intramolecular) | Solute -OH | Solute -O- (ether) or S atom | Can stabilize specific conformations. |

| van der Waals | Benzyl group, alkyl chains | Solvent, other molecules | Contributes to overall intermolecular forces. |

| S···π Interaction | Sulfur atom | Benzyl ring π-system | Can influence the orientation of the benzyl group. soton.ac.uk |

| S···O Interaction | Sulfur atom | Ether or Hydroxyl Oxygen | A type of weak chalcogen bond that can affect conformation. nih.gov |

Prediction of Reactivity and Selectivity

The sulfur atom in the benzylsulfanyl group is a key site for reactivity. Sulfur is known to be more nucleophilic than oxygen, a property that is not immediately obvious from basicity considerations but is well-established in organic chemistry. msu.edu This enhanced nucleophilicity means the sulfur atom can readily react with electrophiles. For instance, sulfides can be alkylated to form sulfonium (B1226848) salts or oxidized to sulfoxides and sulfones. libretexts.orgmasterorganicchemistry.com The presence of the electron-donating benzyl group further enhances the nucleophilicity of the sulfur atom.

Conversely, the hydroxyl group can act as a nucleophile or a proton donor, and the ether linkage is generally the least reactive of the three functional groups under neutral conditions. Computational models can quantify these differences by calculating properties such as atomic charges, electrostatic potentials, and molecular orbital energies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). wikipedia.orgtaylorandfrancis.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis would likely show that the HOMO is localized primarily on the sulfur atom of the benzylsulfanyl group, reflecting its high nucleophilicity. msu.edulibretexts.org The LUMO, on the other hand, would be distributed across the sigma anti-bonding orbitals of the carbon-oxygen and carbon-sulfur bonds.

In a hypothetical reaction with an electrophile, such as an alkyl halide, the interaction between the HOMO of this compound (centered on the sulfur) and the LUMO of the alkyl halide would be the key orbital interaction driving the reaction. wikipedia.org This leads to the prediction that S-alkylation would be a favored reaction pathway, forming a sulfonium salt. libretexts.org

To illustrate the application of FMO theory, consider the following hypothetical data table comparing the frontier orbital energies of this compound with related, simpler molecules. Such data would typically be generated using quantum chemical calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -8.5 | 1.5 | 10.0 |

| Propan-2-ol | -10.2 | 3.0 | 13.2 |

| Benzyl methyl sulfide (B99878) | -8.2 | 1.2 | 9.4 |

| Ethyl propyl ether | -9.8 | 2.5 | 12.3 |

This table contains hypothetical data for illustrative purposes.

The lower HOMO-LUMO gap for molecules containing the sulfide moiety, as shown in the table, is indicative of their greater reactivity compared to alcohols and ethers. researchgate.net

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, reactions involving this chiral center, or reactions that create a new stereocenter, can exhibit stereoselectivity. Computational chemistry has become an essential tool for predicting and understanding the origins of stereoselectivity in organic reactions. rsc.org

By modeling the transition states of competing reaction pathways, chemists can determine which diastereomeric or enantiomeric product is favored. escholarship.org The relative energies of these transition states, calculated using methods like Density Functional Theory (DFT), can provide a quantitative prediction of the product ratio.

For example, if this compound were to be oxidized at the hydroxyl group to form a ketone, and this ketone were subsequently reduced, the stereochemical outcome of the reduction could be predicted computationally. The approach of the reducing agent to the two faces of the ketone would lead to two different transition states. The calculated energy difference between these transition states would allow for a prediction of the diastereomeric excess.

A hypothetical computational study on the reduction of the corresponding ketone might yield the following data:

| Transition State | Relative Energy (kcal/mol) | Predicted Product |

|---|---|---|

| Attack from Re face | 0.0 | (S)-1-Benzylsulfanyl-3-ethoxypropan-2-ol |

| Attack from Si face | 1.5 | (R)-1-Benzylsulfanyl-3-ethoxypropan-2-ol |

This table contains hypothetical data for illustrative purposes.

This data would suggest that the formation of the (S)-enantiomer is favored, and the predicted enantiomeric excess could be calculated from this energy difference. Advances in computational methods continue to improve the accuracy of such predictions, making them a valuable partner to experimental studies in catalyst design and reaction optimization. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For a compound like 1-Benzylsulfanyl-3-ethoxypropan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the primary step in structural verification.

¹H NMR: This experiment would provide information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and ethoxy groups, the methine proton at the chiral center, and the methylene protons of the propanol (B110389) backbone.

¹³C NMR {¹H}: This provides the number of unique carbon atoms and their chemical environments. The spectrum would show signals for the aromatic carbons, the benzylic carbon, the carbons of the ethoxy group, and the three carbons of the propanol backbone.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It would be used to establish the connectivity within the propanol backbone and the ethoxy group. For instance, cross-peaks would be observed between the proton on C2 and the protons on C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). youtube.comyoutube.com It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). youtube.comresearchgate.net It is crucial for connecting different fragments of the molecule. For example, it would show correlations between the benzylic protons and the aromatic carbons, and between the ethoxy protons and the carbon at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. researchgate.net

A hypothetical table of expected NMR data is presented below.

| Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | ~2.7-2.9 (m) | ~40-45 | C2, C3, C(benzyl) | H-2 |

| 2 | ~3.8-4.0 (m) | ~68-72 | C1, C3 | H-1, H-3 |

| 3 | ~3.4-3.6 (m) | ~70-75 | C2, C(ethoxy) | H-2, H(ethoxy) |

| Benzyl-CH₂ | ~3.7-3.9 (s) | ~35-40 | C1, C(aromatic) | - |

| Benzyl-Aromatic | ~7.2-7.4 (m) | ~127-138 | C(benzyl) | - |

| Ethoxy-CH₂ | ~3.5 (q, J=7.0) | ~66-70 | C3, C(ethoxy-CH₃) | H(ethoxy-CH₃) |

| Ethoxy-CH₃ | ~1.2 (t, J=7.0) | ~15-18 | C(ethoxy-CH₂) | H(ethoxy-CH₂) |

Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric excess (% ee) of a sample.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netunipi.it This interaction leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer. researchgate.net

Chiral Lanthanide Shift Reagents (LSRs): These are complexes of lanthanide metals (e.g., Europium, Praseodymium) with chiral ligands. rsc.orglibretexts.org They induce large chemical shift changes in the analyte's NMR spectrum by complexing with a Lewis basic site, such as the hydroxyl group in this compound. libretexts.orgharvard.edu The diastereomeric complexes formed with each enantiomer experience different induced shifts, leading to the resolution of enantiomeric signals.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of this compound (C₁₂H₁₈O₂S). This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal information about the molecule's structure. libretexts.org The fragmentation of the molecular ion of this compound would be expected to proceed through characteristic pathways. imreblank.ch

A table of potential fragment ions is shown below.

| m/z (Proposed) | Ion Formula | Origin |

| 226 | [C₁₂H₁₈O₂S]⁺˙ | Molecular Ion |

| 135 | [C₇H₇S]⁺ | Cleavage of the C1-S bond (loss of C₅H₁₁O₂) |

| 91 | [C₇H₇]⁺ | Benzyl cation, from cleavage of the S-CH₂ bond |

| 103 | [C₅H₁₁O₂]⁺ | Cleavage of the C1-S bond (loss of C₇H₇S) |

| 75 | [C₃H₇O₂]⁺ | Alpha-cleavage adjacent to the hydroxyl group |

| 59 | [C₃H₇O]⁺ | Loss of water from the [C₃H₇O₂]⁺ fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, S-C stretch of the thioether, and C-H stretches of the aromatic and aliphatic groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

A table of expected vibrational frequencies is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H (alcohol) | 3600-3200 (broad) | IR |

| C-H (aromatic) | 3100-3000 | IR, Raman |

| C-H (aliphatic) | 3000-2850 | IR, Raman |

| C-O (ether) | 1150-1085 | IR |

| C-O (alcohol) | 1260-1000 | IR |

| S-C (thioether) | 700-600 | IR, Raman |

| C=C (aromatic ring) | 1600-1450 | IR, Raman |

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Identified Research Gaps

Currently, there are no specific academic contributions directly focused on 1-Benzylsulfanyl-3-ethoxypropan-2-ol. The discourse surrounding this compound is, therefore, one of potential and projection based on analogous structures. The key academic value of this molecule lies in its status as a trifunctional, chiral building block.

The primary research gap is the complete absence of reported synthesis and characterization data for this compound. A foundational study would need to establish a reliable synthetic route. Given its structure, a plausible retrosynthetic analysis suggests a few potential pathways, each presenting its own set of challenges and research questions.

Table 1: Hypothetical Retrosynthetic Strategies and Associated Research Questions

| Strategy | Key Disconnection | Precursors | Key Research Questions |

|---|---|---|---|

| A: Thioetherification | C-S Bond | Benzyl (B1604629) mercaptan + 3-Ethoxy-1,2-epoxypropane | How to achieve regioselective opening of the epoxide by the thiol nucleophile? What are the optimal catalytic conditions (base or acid catalysis)? |

| B: Alkoxylation | C-O-C Bond | 1-(Benzylsulfanyl)propan-2,3-diol + Ethylating agent | How to achieve selective mono-ethylation of the primary alcohol over the secondary alcohol? |

| C: Asymmetric Reduction | C=O to C-OH | 1-(Benzylsulfanyl)-3-ethoxypropan-2-one | Which chiral reducing agents or biocatalysts would provide high enantioselectivity for the (R)- and (S)-enantiomers? nih.govnih.gov |

A significant research gap is the lack of knowledge regarding the compound's stereochemistry. The central carbon atom of the propan-2-ol backbone is a chiral center. The development of stereoselective syntheses to access enantiomerically pure (R)- and (S)-1-benzylsulfanyl-3-ethoxypropan-2-ol is a critical and unaddressed challenge. researchgate.netnih.gov Such a synthesis would be a notable academic contribution, as chiral vicinal alkoxy-alcohols are important structural motifs. rsc.org

Emerging Research Areas and Unexplored Methodologies for this compound

The study of this compound could benefit from and contribute to several emerging areas of chemical research.

Biocatalysis: The synthesis of chiral alcohols is an area where biocatalysis has become increasingly important, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov An unexplored methodology would be the use of ketoreductase (KRED) enzymes for the asymmetric reduction of the precursor ketone, 1-(benzylsulfanyl)-3-ethoxypropan-2-one. researchgate.net This could provide an environmentally benign route to specific enantiomers, which is highly desirable in pharmaceutical and materials research. researchgate.net

Table 2: Potential Biocatalytic Approaches

| Enzymatic Method | Substrate | Potential Product | Research Focus |

|---|---|---|---|

| Ketoreductase (KRED) Reduction | 1-(Benzylsulfanyl)-3-ethoxypropan-2-one | (R)- or (S)-1-Benzylsulfanyl-3-ethoxypropan-2-ol | Screening of KRED libraries for high enantiomeric excess (e.e.); process optimization. researchgate.net |

| Lipase-mediated Kinetic Resolution | Racemic this compound | Enantiopure alcohol and its acylated derivative | Acyl donor screening; enzyme reusability; separation of products. nih.gov |

Photoredox and Metal-Catalyzed Cross-Coupling: Modern synthetic methods could offer novel routes to this compound and its derivatives. For instance, dual photoredox/nickel catalysis has emerged as a powerful tool for forming C-S bonds under mild conditions. nih.govacs.org This could be explored for coupling a suitable aryl halide and a thiol, potentially offering a different synthetic entry point. nih.govmpg.de These methods are known for their high functional group tolerance, which would be advantageous given the multiple functionalities in the target molecule. nih.gov

Materials Science Applications: Thioethers are known to be responsive to oxidative stimuli, transitioning from a hydrophobic thioether to a more polar sulfoxide (B87167) and sulfone. nih.gov This property makes thioether-containing polymers candidates for stimulus-responsive materials. nih.govmdpi.com this compound could serve as a monomer or functional building block for such materials. Research could focus on polymerizing this molecule (e.g., through its alcohol moiety) and studying the properties of the resulting polymer, particularly its response to oxidizing agents. Thiol and thioether functionalities are also used to construct metal-organic frameworks (MOFs), suggesting another potential application area. rsc.orgresearchgate.net

Broader Implications for Organic Synthesis and Fundamental Chemical Research

The study of this compound, while specific, holds broader implications.

Fundamental Reactivity Studies: The molecule contains three different nucleophilic/basic centers: the sulfur of the thioether, the oxygen of the ether, and the oxygen of the alcohol. A detailed investigation into the relative reactivity of these sites towards various electrophiles would provide valuable data for understanding selectivity in multifunctional compounds. Computational studies could complement experimental work to rationalize observed selectivities. digitellinc.comwhiterose.ac.uk For example, while sulfur is generally more nucleophilic than oxygen, recent studies show that factors like hydrogen bonding can lead to alcohols being more reactive in certain contexts. digitellinc.comrsc.org

Development of Versatile Building Blocks: The successful and efficient synthesis of enantiopure forms of this compound would add a new tool to the synthetic chemist's toolbox. The three functional groups offer orthogonal handles for further chemical modification, making it a versatile scaffold for the synthesis of more complex target molecules, potentially including pharmaceutical intermediates or specialized ligands. rsc.org The thioether can be alkylated to form sulfonium (B1226848) salts or selectively oxidized. libretexts.org The alcohol can be acylated, alkylated, or oxidized. The benzyl group can potentially be removed under reductive conditions to unmask the thiol. This versatility is a key attribute for building blocks in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzylsulfanyl-3-ethoxypropan-2-ol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between benzyl mercaptan and 3-ethoxy-2-propanol derivatives. Key steps include:

-

Thiol alkylation : React benzyl mercaptan with 3-ethoxy-2-chloropropanol in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 12–24 hours .

-

Purification : Use silica gel column chromatography (hexane/ethyl acetate, 3:1 ratio) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

-

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of thiol to chloro-derivative) and use catalytic KI to enhance reactivity .

Table 1 : Comparison of Synthetic Conditions

Reagent Ratio Solvent Temp (°C) Yield (%) Purity (HPLC) 1:1.0 DMF 60 65 92% 1:1.2 DMF 80 78 95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR (CDCl₃, 400 MHz): δ 7.3–7.2 (m, 5H, benzyl aromatic), δ 4.5 (s, 2H, SCH₂), δ 3.8–3.5 (m, 3H, ethoxy and hydroxyl groups) .

- ¹³C NMR : Confirm ether (C-O, ~70 ppm) and benzyl sulfide (C-S, ~35 ppm) linkages.

- IR Spectroscopy : Detect O-H stretch (~3400 cm⁻¹) and C-S vibration (~650 cm⁻¹) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 242.1 .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

- Methodological Answer : Contradictions in stability studies (e.g., hydrolysis rates) may arise from:

-

pH Variability : Conduct controlled kinetic studies at fixed pH (e.g., 2.0, 7.0, 12.0) using buffered solutions. Monitor degradation via HPLC .

-

Temperature Effects : Compare Arrhenius plots at 25°C vs. 40°C to assess activation energy differences.

-

By-Product Analysis : Use LC-MS to identify degradation products (e.g., benzyl alcohol or ethoxypropane derivatives) .

Table 2 : Stability Data at pH 7.0 (25°C)

Time (h) % Remaining (HPLC) Major Degradation Product 24 98 None detected 72 85 Benzyl alcohol

Q. What experimental designs are recommended to study the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, CuI, or Ni catalysts in Suzuki-Miyaura or Ullmann couplings.

- Solvent Optimization : Compare DMSO, THF, and toluene for reaction efficiency.

- Kinetic Profiling : Use in-situ FTIR to track real-time conversion of the benzylsulfanyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.